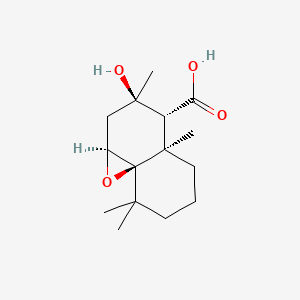

Phelligridin H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phelligridin H is a natural product found in Sanghuangporus baumii and Phellinus igniarius with data available.

科学的研究の応用

Biological Activities and Chemical Structure

Phelligridin H, a pyrano[4,3-c]isochromen-4-one derivative isolated from the Chinese medicinal fungus Phellinus igniarius, exhibits several notable biological activities. It, along with other similar compounds, has been studied for its potential in inhibiting protein tyrosine phosphatase 1B (PTP1B) and for its effectiveness in preventing rat liver microsomal lipid peroxidation. These findings suggest its potential application in therapeutic treatments related to these biological targets (Wang et al., 2007).

Pharmacological Potential in Periodontal Health

Phelligridin D, a compound closely related to Phelligridin H, has been shown to exhibit anti-inflammatory effects in human periodontal ligament cells (HPDLCs). Its ability to modulate inflammatory molecules and enhance osteogenic molecules indicates its potential utility in periodontal regeneration and health (Kim et al., 2018).

Effect on Sperm Viability

A study on Phelligridin D from Phellinus baumii explored its impact on boar spermatozoa, revealing significant effects on sperm motility and viability. This suggests a potential application of Phelligridin H or its derivatives in reproductive technology, albeit with caution due to its impact on sperm viability (Yi et al., 2016).

Antioxidant and Cytotoxic Activities

Phelligridin G, another analog, shows notable antioxidant activity and moderate cytotoxic activities against human cancer cell lines. This highlights the potential application of Phelligridin H in the development of treatments targeting oxidative stress and certain types of cancer (Wang et al., 2005).

Synthesis and Structural Analysis

Research has also been conducted on the synthetic approaches to compounds like Phelligridin H. Studies like these provide insights into the chemical structure and synthesis methods, which are crucial for pharmaceutical applications and further research into related compounds (Cooper & Wright, 2013).

特性

製品名 |

Phelligridin H |

|---|---|

分子式 |

C33H18O13 |

分子量 |

622.5 g/mol |

IUPAC名 |

3-[2-(3,4-dihydroxyphenyl)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-oxofuro[3,2-c]pyran-3-yl]-8,9-dihydroxypyrano[4,3-c]isochromene-1,6-dione |

InChI |

InChI=1S/C33H18O13/c34-18-5-2-13(7-20(18)36)1-4-15-9-24-29(33(42)43-15)28(30(44-24)14-3-6-19(35)21(37)8-14)26-12-25-27(32(41)46-26)16-10-22(38)23(39)11-17(16)31(40)45-25/h1-12,34-39H/b4-1+ |

InChIキー |

PGRXQKVGAJTEBU-DAFODLJHSA-N |

異性体SMILES |

C1=CC(=C(C=C1/C=C/C2=CC3=C(C(=C(O3)C4=CC(=C(C=C4)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)C(=O)O2)O)O |

正規SMILES |

C1=CC(=C(C=C1C=CC2=CC3=C(C(=C(O3)C4=CC(=C(C=C4)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)C(=O)O2)O)O |

同義語 |

phelligridin H |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

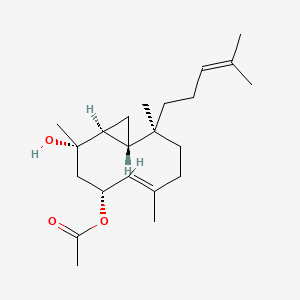

![2,5-Etheno-7,10-methano-6H-fluoreno[9,1-bc]-1,8-oxaazacyclotetradecine-9,11(10H,12H)-dione, 12-ethenyl-7,8,11a,14a,14b,15,16,17,18,18a,18b,18c-dodecahydro-7-hydroxy-16-methyl-](/img/structure/B1257798.png)

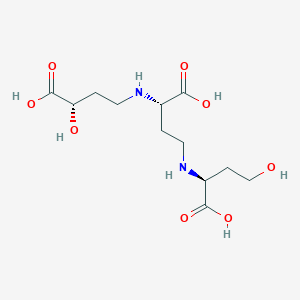

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1257807.png)

![N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide](/img/structure/B1257810.png)

![1-S-[(1Z)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257816.png)